molecular formula C15H20ClN3O B152953 CP 94253 hydrochloride CAS No. 131084-35-0

CP 94253 hydrochloride

Cat. No. B152953
CAS RN: 131084-35-0
M. Wt: 293.79 g/mol
InChI Key: PIIOXKQIZCVXMD-UHFFFAOYSA-N
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Description

CP 94253 hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist . It has a molecular weight of 293.79 g/mol . It has been found to have a range of behavioral effects, based on animal testing .

Scientific Research Applications

5-HT1B Receptor Agonist

CP 94253 hydrochloride is a potent and selective 5-HT1B agonist . The Ki values are 89, 2, 860, 49, and 1,600 nM for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, and 5-HT2 receptors respectively . This makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes.

Anxiolytic Effects

Research has found that CP 94253 hydrochloride exhibits anxiolytic effects in animal models . This suggests potential applications in the development of treatments for anxiety disorders.

Cocaine Reinforcement

CP 94253 hydrochloride has been shown to enhance the reinforcing effects of cocaine in a dose-dependent manner . This could be useful in studying the mechanisms of drug addiction and developing potential treatments.

Appetite Suppression

CP 94253 hydrochloride has been found to reduce food intake . This suggests potential applications in the study of eating disorders and the development of weight loss treatments.

Cocaine Intake Reduction

A recent study found that CP 94253 hydrochloride decreased cocaine intake after abstinence and during resumption of self-administration . This suggests that it could be useful in the development of treatments for cocaine addiction.

Decreased Cue Reactivity

The same study also found that CP 94253 hydrochloride decreased cue reactivity . This could have implications for the treatment of various forms of addiction, where cue-induced cravings are a major challenge.

properties

IUPAC Name

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIOXKQIZCVXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336802
Record name 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP 94253 hydrochloride

CAS RN

845861-39-4
Record name 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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